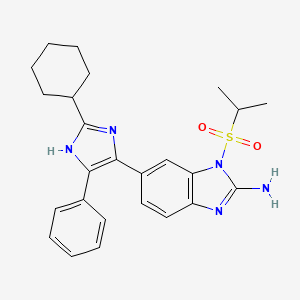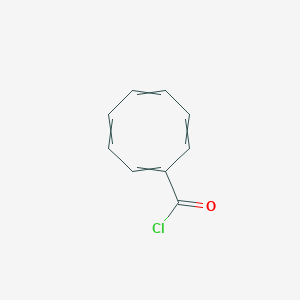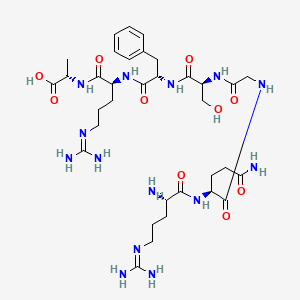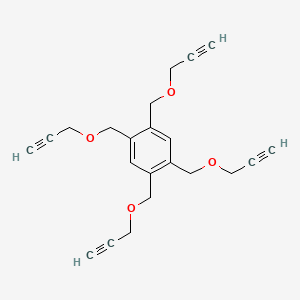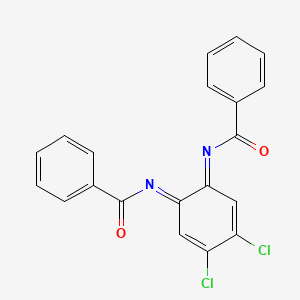
1,1,1-Trichloroundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloroundecane: is an organic compound with the molecular formula C11H21Cl3 . It is a chlorinated hydrocarbon, specifically a trichlorinated derivative of undecane. This compound is known for its use in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Carbon tetrachloride or chloroform
- Catalyst: Iron(III) chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed into the reactor along with chlorine gas. The reaction is controlled to ensure complete chlorination at the 1,1,1-positions, and the product is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trichloroundecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to undecane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Reduction: Formation of undecane.
Elimination: Formation of alkenes such as undecene.
Aplicaciones Científicas De Investigación
1,1,1-Trichloroundecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in understanding the impact of chlorinated hydrocarbons on living organisms.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-trichloroundecane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane fluidity and permeability. It may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
Comparación Con Compuestos Similares
1,1,1-Trichloroethane: A smaller chlorinated hydrocarbon with similar chemical properties but different applications.
1,1,1-Trichloropropane: Another trichlorinated hydrocarbon with distinct reactivity and uses.
Comparison: 1,1,1-Trichloroundecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter trichlorinated hydrocarbons. Its higher molecular weight and boiling point make it suitable for applications requiring more stable and less volatile compounds.
Propiedades
Número CAS |
653573-22-9 |
|---|---|
Fórmula molecular |
C11H21Cl3 |
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
1,1,1-trichloroundecane |
InChI |
InChI=1S/C11H21Cl3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3 |
Clave InChI |
NYGCGFAXOYRSPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
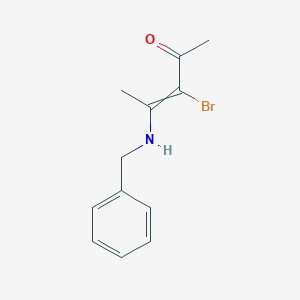
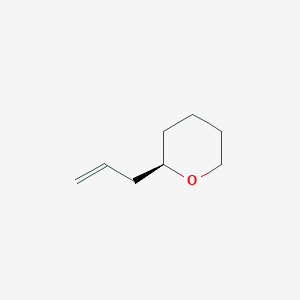
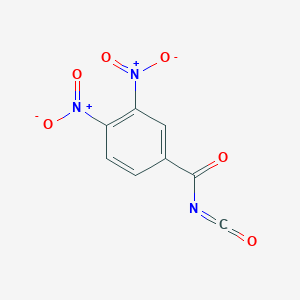
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
